molecular formula C15H17NO4S B2829546 N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide CAS No. 942875-67-4

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B2829546
CAS No.: 942875-67-4
M. Wt: 307.36
InChI Key: CWHIGHLUMBOPOD-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities The addition of a sulfonamide group to the coumarin structure enhances its potential as a pharmacologically active agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide typically involves a multi-step process. One common method starts with the chlorosulfonation of coumarin. Coumarin reacts with chlorosulfonic acid at 0°C to yield 2-oxo-2H-chromene-6-sulfonyl chloride . This intermediate is then reacted with cyclohexylamine in the presence of a base such as potassium carbonate under solvent-free conditions to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent use, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes in bacteria, leading to their death. In cancer cells, the compound may interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide is unique due to the presence of both the cyclohexyl and sulfonamide groups. This combination enhances its potential as a pharmacologically active compound, offering a balance of hydrophobic and hydrophilic properties that can improve its interaction with biological targets.

Properties

IUPAC Name

N-cyclohexyl-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-15-9-6-11-10-13(7-8-14(11)20-15)21(18,19)16-12-4-2-1-3-5-12/h6-10,12,16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHIGHLUMBOPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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